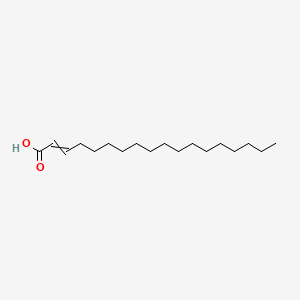

Octadecenoic acid, (E)-

概要

説明

シス-8-オクタデセン酸は、分子式がC18H34O2である一価不飽和脂肪酸です。 これはオレイン酸の異性体であり、部分的に水素添加された植物油と乳脂肪に見られます 。 この化合物は、シス配置で8番目の炭素原子に二重結合があるという独自の構造で知られています。

2. 製法

合成経路と反応条件: シス-8-オクタデセン酸の合成は、さまざまな方法で実現できます。 一般的なアプローチの1つは、リノール酸の部分水素化によるものであり、シス-8-オクタデセン酸を含むさまざまな位置異性体の生成につながります 。 別の方法は、特定の触媒を使用して多価不飽和脂肪酸の二重結合を選択的に水素化するものです .

工業生産方法: シス-8-オクタデセン酸の工業生産は、通常、植物油の水素化を伴います。 このプロセスは、目的の異性体の選択的形成を確実にするために、制御された条件下で行われます。 温度、圧力、触媒の種類などの反応条件は、シス-8-オクタデセン酸の収率を最大化するように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-8-octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of different positional isomers, including cis-8-octadecenoic acid . Another method involves the use of specific catalysts to selectively hydrogenate the double bonds in polyunsaturated fatty acids .

Industrial Production Methods: Industrial production of cis-8-octadecenoic acid typically involves the hydrogenation of vegetable oils. This process is carried out under controlled conditions to ensure the selective formation of the desired isomer. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield of cis-8-octadecenoic acid .

化学反応の分析

反応の種類: シス-8-オクタデセン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムやオゾンなどの酸化剤を使用して行うことができ、エポキシドやジオールの生成につながります.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、オゾン、その他の酸化剤。

還元: パラジウムまたは白金などの触媒の存在下での水素ガス。

生成される主な生成物:

酸化: エポキシド、ジオール。

還元: ステアリン酸。

置換: ハロゲン化脂肪酸.

4. 科学研究の応用

シス-8-オクタデセン酸は、いくつかの科学研究の応用があります。

科学的研究の応用

Agricultural Applications

Pest Control and Plant Defense Mechanisms

Octadecenoic acid has been identified as a key component in the defense mechanisms of plants. Specifically, derivatives such as 9,12,13-trihydroxy-10(E)-octadecenoic acid have shown antifungal properties. Research indicates that this compound can effectively control various pathogenic fungi responsible for diseases in crops like peach blossom blight, potato late blight, and rice sheath blight. It can also be used as a seed coating to protect against fungal attacks prior to germination .

Table 1: Efficacy of Octadecenoic Acid Derivatives Against Fungal Pathogens

| Fungal Pathogen | Disease Type | Efficacy of Treatment |

|---|---|---|

| Phytophthora infestans | Potato Late Blight | High |

| Rhizoctonia solani | Rice Sheath Blight | Moderate |

| Unidentified (Peach Blossom) | Peach Blossom Blight | High |

Medical Applications

Anti-inflammatory Properties

Research has demonstrated that octadecenoic acid derivatives possess anti-inflammatory properties. For instance, E-9-octadecenoic acid ethyl ester derived from lotus seedpod has been shown to attenuate inflammatory responses in macrophages induced by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inflammation Response

A study involving the topical application of hydroxy-octadecenoic acids on guinea pigs revealed significant inflammation within three days post-application. The findings indicated that the presence of hydroxyl groups in these compounds increased their toxicity compared to other fatty acids without such modifications .

Biochemical Applications

Microbial Conversions

The bioconversion of octadecenoic acid through microbial processes has been extensively studied for producing value-added products. For instance, Pseudomonas aeruginosa strain PR3 can convert ricinoleic acid into 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD), which exhibits selective insecticidal activity against pests like the corn plant hopper and green peach aphid. This bioconversion highlights the potential for developing biopesticides from natural sources .

Table 2: Microbial Conversion of Octadecenoic Acid

| Microorganism | Source Compound | Product | Application |

|---|---|---|---|

| Pseudomonas aeruginosa PR3 | Ricinoleic Acid | 7,10,12-Trihydroxy-8(E)-OA | Biopesticide |

作用機序

シス-8-オクタデセン酸の作用機序は、細胞膜との相互作用を伴います。 これは電子伝達鎖と酸化リン酸化を阻害し、細胞エネルギー産生の阻害につながる可能性があります。 さらに、酵素活性を阻害し、栄養素の摂取を阻害し、毒性のある過酸化生成物を生成する可能性があります .

6. 類似の化合物との比較

シス-8-オクタデセン酸は、オレイン酸などの他の一価不飽和脂肪酸に似ています。

オレイン酸(シス-9-オクタデセン酸): 二重結合は9番目の炭素原子にあります。

シス-バセニック酸(シス-11-オクタデセン酸): 二重結合は11番目の炭素原子にあります.

独自性: シス-8-オクタデセン酸の8番目の炭素原子にある二重結合の独自の位置は、それを他の異性体と区別します。 この構造の違いは、その物理的および化学的特性、ならびに生物学的活性を影響を与える可能性があります .

類似化合物との比較

cis-8-Octadecenoic acid is similar to other monounsaturated fatty acids such as:

Oleic acid (cis-9-octadecenoic acid): The double bond is at the 9th carbon atom.

cis-Vaccenic acid (cis-11-octadecenoic acid): The double bond is at the 11th carbon atom.

Uniqueness: The unique position of the double bond at the 8th carbon atom in cis-8-octadecenoic acid distinguishes it from other isomers. This structural difference can influence its physical and chemical properties, as well as its biological activity .

生物活性

Octadecenoic acid, commonly known as oleic acid when referring to the (E)-isomer, is a monounsaturated fatty acid found in various natural sources, including olive oil, avocados, and nuts. Its biological activity has been extensively studied, revealing a range of beneficial effects on human health and its potential applications in various fields, including medicine and agriculture.

Chemical Structure

The chemical structure of octadecenoic acid is characterized by a long hydrocarbon chain with a single double bond located at the ninth carbon from the carboxylic end, which classifies it as an omega-9 fatty acid. The molecular formula is .

1. Anti-inflammatory Effects

Research has demonstrated that octadecenoic acid exhibits significant anti-inflammatory properties. A study focusing on (E)-9-octadecenoic acid ethyl ester (E9OAEE) derived from lotus seedpod showed that it effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 macrophages. The mechanism involved the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) expression, as well as the inhibition of mitogen-activated protein kinases (MAPKs) signaling pathways and nuclear factor-kappa B (NF-κB) activation .

2. Antibacterial Activity

Octadecenoic acid has demonstrated notable antibacterial properties. A study evaluated the antibacterial activity of 7,10-dihydroxy-8(E)-octadecenoic acid against various plant pathogenic bacteria. The results indicated strong antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 125 to 1000 µg/ml, showing no sensitivity preference between Gram-positive and Gram-negative strains .

3. Antifungal Activity

In addition to antibacterial effects, octadecenoic acid has been reported to possess antifungal properties. Research indicated that it enhances the antifungal activity against food-borne fungi, suggesting its potential application in food preservation .

4. Potential in COVID-19 Treatment

Recent studies have explored the efficacy of octadecenoic acid derivatives as potential inhibitors for COVID-19. Specifically, 6-octadecenoic acid was shown to interact favorably with viral proteins through molecular dynamics simulations, indicating its potential as a therapeutic agent against SARS-CoV-2 .

Table 1: Summary of Biological Activities of Octadecenoic Acid

Case Study 1: Anti-inflammatory Properties

In a controlled study using RAW264.7 macrophages treated with LPS, E9OAEE derived from lotus seedpod significantly reduced inflammatory markers such as TNFα and IL-6 in a dose-dependent manner. The findings suggest that octadecenoic acid derivatives may offer therapeutic benefits for inflammatory diseases.

Case Study 2: Antibacterial Efficacy

A study conducted on various plant pathogenic bacteria highlighted the efficacy of 7,10-dihydroxy-8(E)-octadecenoic acid in inhibiting bacterial growth. This case underscores the potential application of octadecenoic acid in agricultural settings to combat plant diseases.

特性

IUPAC Name |

(Z)-octadec-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDQFICGBMAFQ-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415240 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5684-71-9, 26764-26-1, 1329-02-8 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。